molecular formula C16H20O4 B11805994 Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate

Cat. No.: B11805994
M. Wt: 276.33 g/mol
InChI Key: NHDXUBYWSPHSQE-UHFFFAOYSA-N
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Description

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with a methyl group at the 2-position, an isopentyloxy group at the 4-position, and a carboxylate ester at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isopentyloxy Group: This step often involves etherification reactions where an isopentyl alcohol reacts with the benzofuran core under acidic or basic conditions.

    Esterification: The carboxylic acid group at the 6-position is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzofurans depending on the electrophile used.

Scientific Research Applications

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The isopentyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methoxy)-2-methylbenzofuran-6-carboxylate
  • Methyl 4-(ethoxy)-2-methylbenzofuran-6-carboxylate
  • Methyl 4-(propoxy)-2-methylbenzofuran-6-carboxylate

Uniqueness

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate is unique due to the presence of the isopentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 2-methyl-4-(3-methylbutoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C16H20O4/c1-10(2)5-6-19-14-8-12(16(17)18-4)9-15-13(14)7-11(3)20-15/h7-10H,5-6H2,1-4H3

InChI Key

NHDXUBYWSPHSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCCC(C)C)C(=O)OC

Origin of Product

United States

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